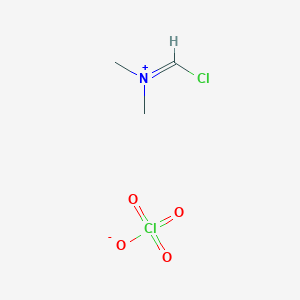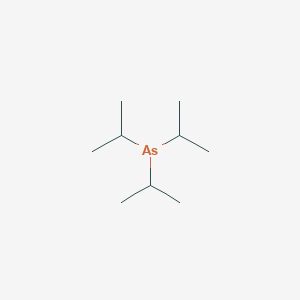![molecular formula C15H9Cl2NOS B14628008 2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that features a benzothiazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Aplicaciones Científicas De Investigación
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the dichlorophenyl group.
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C15H9Cl2NOS |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-6-5-9(11(17)8-10)7-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-7- |
Clave InChI |
QVVNCLJUTKBNEG-AUWJEWJLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)













